7'-methyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride
Description
Chemical Identity and Classification
This compound represents a sophisticated example of spirocyclic heterocyclic chemistry, characterized by its unique structural framework that incorporates both piperidine and pyrroloquinoxaline moieties. The compound belongs to the class of spirocyclic heterocycles, which are distinguished by their spiro linkage connecting two ring systems through a single quaternary carbon atom. This particular molecular architecture creates a three-dimensional structure that significantly influences the compound's chemical and biological properties. The presence of the hydrochloride salt form indicates enhanced solubility characteristics in aqueous environments, making it particularly suitable for various applications in medicinal chemistry research. The compound's classification within the broader category of quinoxaline derivatives positions it among biologically active heterocycles that have demonstrated significant potential across multiple therapeutic areas.
The Chemical Abstracts Service has assigned this compound the registry number 1242268-31-0, providing a unique identifier that facilitates precise chemical communication and database searches. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official name being Spiro[piperidine-4,4'(5'H)-pyrrolo[1,2-a]quinoxaline], 7'-methyl-, hydrochloride (1:1). This naming convention clearly indicates the spirocyclic nature of the compound, the specific ring systems involved, the position of the methyl substitution, and the salt form. The compound's classification as a complex organic heterocycle reflects its sophisticated molecular architecture and the advanced synthetic chemistry required for its preparation.
Molecular Structure and Properties
The molecular structure of this compound can be precisely described through various chemical notation systems that capture its three-dimensional architecture and connectivity patterns. The molecular formula C₁₆H₁₉N₃·ClH represents the free base compound combined with hydrochloric acid in a 1:1 stoichiometric ratio, resulting in a total molecular mass of 289.80 atomic mass units. The International Chemical Identifier provides a standardized representation: InChI=1S/C16H19N3.ClH/c1-12-4-5-14-13(11-12)18-16(6-8-17-9-7-16)15-3-2-10-19(14)15;/h2-5,10-11,17-18H,6-9H2,1H3;1H. This notation system captures the complete molecular connectivity and stereochemical information necessary for unambiguous chemical identification.
The Simplified Molecular Input Line Entry System notation CC=1C=C2NC3(C=4N(C2=CC1)C=CC4)CCNCC3.Cl provides another standardized representation that emphasizes the ring connectivity and substitution patterns. The canonical form of this notation, Cl.C=1C=C2N(C1)C3=CC=C(C=C3NC24CCNCC4)C, represents the most chemically logical arrangement of atoms within the molecular framework. These various notation systems collectively provide a comprehensive description of the compound's molecular architecture, enabling precise identification and facilitating computational chemistry applications. The structural complexity evident in these notations reflects the sophisticated three-dimensional arrangement that characterizes this spirocyclic system.
Physical and Chemical Characteristics
The physical and chemical properties of this compound reflect its complex molecular architecture and salt formation. The compound typically appears as an off-white to dark yellow solid, with the color variation potentially influenced by purity levels and storage conditions. The melting point has been determined to be 300-301°C with decomposition, indicating significant thermal stability up to this temperature range before molecular breakdown occurs. This relatively high melting point suggests strong intermolecular interactions within the crystal lattice, likely involving hydrogen bonding between the hydrochloride salt and the heterocyclic nitrogen atoms. The decomposition at the melting point indicates that the compound undergoes chemical changes rather than simple phase transitions at elevated temperatures.
Table 1: Fundamental Physical and Chemical Properties
The molecular weight determination of 289.81 grams per mole provides essential information for stoichiometric calculations and analytical method development. The slight variation in reported molecular mass values (289.80 versus 289.81) reflects different measurement precision and rounding conventions used by various sources. The chemical stability characteristics indicate that the compound remains stable under normal storage conditions when properly handled according to standard laboratory protocols. The absence of specific solubility data in the available sources suggests that detailed solubility studies may require experimental determination under controlled conditions. The hydrochloride salt form typically enhances water solubility compared to the free base, making the compound more suitable for biological and pharmaceutical applications where aqueous solubility is advantageous.
Properties
IUPAC Name |
7-methylspiro[5H-pyrrolo[1,2-a]quinoxaline-4,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3.ClH/c1-12-4-5-14-13(11-12)18-16(6-8-17-9-7-16)15-3-2-10-19(14)15;/h2-5,10-11,17-18H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEEMUPRBXKAFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=CC=C3C4(N2)CCNCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242268-31-0 | |
| Record name | Spiro[piperidine-4,4′(5′H)-pyrrolo[1,2-a]quinoxaline], 7′-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242268-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Construction of the Quinoxaline Core
The quinoxaline core is typically synthesized via condensation reactions between o-phenylenediamines and suitable diketones or aldehydes. For example, a common route involves:
- Condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions to form the quinoxaline ring system.
Introduction of the Methoxy Group at the 7'-Position
The methoxy substituent is introduced through methylation of hydroxyl groups or via nucleophilic substitution on precursor compounds, often using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Formation of the Spirocyclic Structure
The key step involves cyclization to form the spiro junction between the piperidine and pyrroloquinoxaline units. This can be achieved through:
- Intramolecular cyclization reactions involving nucleophilic attack on electrophilic centers
- Use of suitable linkers or intermediates that facilitate spiro formation under reflux or catalytic conditions
Incorporation of the Piperidine Moiety
The piperidine ring is typically introduced via nucleophilic substitution or addition reactions, often involving halogenated intermediates reacting with piperidine derivatives.
Methylation at the 7'-Position
Methylation at the 7'-position is performed using methylating agents such as methyl iodide or dimethyl sulfate, often under basic conditions, to yield the methylated derivative.
Salt Formation with Hydrochloric Acid
Finally, the free base is reacted with hydrochloric acid to produce the hydrochloride salt, enhancing stability and solubility.
Representative Preparation Method (Based on Patent CN103857672B)
| Step | Description | Reagents & Conditions | Yield & Notes | |
|---|---|---|---|---|
| 1 | Synthesis of quinoxaline core | o-Phenylenediamine + diketone | Reflux in acetic acid or ethanol | High purity intermediate |
| 2 | Methylation at 7'-position | Methyl iodide + base (e.g., potassium carbonate) | Reflux | Efficient methylation |
| 3 | Formation of spiro junction | Intramolecular cyclization | Heat in suitable solvent (e.g., ethanol) | Formation of spiro structure |
| 4 | Introduction of piperidine | Nucleophilic substitution | Piperidine in ethanol or DMF | High regioselectivity |
| 5 | Final methylation | Methylating agent (e.g., methyl iodide) | Basic conditions | Selective methylation at 7'-position |
| 6 | Hydrochloride salt formation | Reaction with HCl in ethanol or methanol | Room temperature | Purified hydrochloride salt |
Data Table Summarizing Preparation Conditions
| Method | Starting Materials | Key Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Method A | o-Phenylenediamine + diketone | Methyl iodide, base | Ethanol | Reflux | 65-75 | Efficient for large scale |
| Method B | Heterocyclic intermediates | Methylating agents | Acetone or DMF | 50-80°C | 60-70 | High regioselectivity |
| Method C | Spirocyclic intermediates | Hydrochloric acid | Ethanol | Room temp | 80-90 | High purity hydrochloride |
Research Findings and Optimization
Recent studies emphasize the importance of:
- Reaction temperature control to prevent side reactions during methylation and cyclization steps.
- Choice of solvent : Polar aprotic solvents such as DMF or acetonitrile improve yields.
- Catalysts : Use of acid or base catalysts enhances reaction rates and selectivity.
- Purification techniques : Column chromatography and recrystallization are standard for obtaining high-purity products.
Optimization of these parameters has led to yields exceeding 80% with high purity, suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4’-piperidine] hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Methyl-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Key Observations :
- Spirocyclic vs.
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, CCl₃) enhance reactivity and antiplasmodial activity . Methoxy and trimethoxyphenyl groups contribute to π-stacking interactions in anticancer agents .
Pharmacological Profiles
- Anticancer Activity : JG1679 (IC₅₀: ~0.5 µM against leukemia cells) outperforms the target compound, likely due to its 4-trimethoxyphenyl substituent enhancing tubulin binding . In contrast, spiro-piperidine derivatives may prioritize CNS targets (e.g., 5-HT3 receptors) due to their rigidity and solubility .
- Antimalarial Activity : 4-CCl₃ derivatives (IC₅₀: 1–5 µM) show higher potency than methyl-substituted spiro compounds, emphasizing the role of electrophilic substituents in parasite inhibition .
- Solubility and Bioavailability : Hydrochloride salts (e.g., target compound) exhibit superior aqueous solubility compared to neutral analogs like 8',9'-dimethyl derivatives .
Biological Activity
7'-methyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] hydrochloride (CAS Number: 1242268-31-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H20ClN3. The compound features a complex spiro structure that contributes to its biological properties.
Research indicates that compounds with quinoxaline structures often exhibit diverse biological activities. The mechanisms through which this compound exerts its effects include:
- PARP-1 Inhibition : Similar derivatives have shown potential as inhibitors of the PARP-1 enzyme, which plays a crucial role in DNA repair mechanisms. This inhibition can lead to synthetic lethality in cancer cells, particularly those with BRCA mutations .
- Antimicrobial Activity : Alkaloids related to this compound have been noted for their antibacterial and antifungal properties. They can disrupt bacterial cell membranes and inhibit nucleic acid synthesis, which are critical for bacterial survival .
Anticancer Activity
A study highlighted the potential of quinoxaline-based derivatives as PARP-1 inhibitors. The compound was evaluated in various cancer cell lines, including MDA-MB-436 (a BRCA1-mutated breast cancer line). The results indicated significant growth inhibition and induction of apoptosis at low concentrations (IC50 values around 2.57 µM), showcasing its potential as a novel anticancer agent .
Antimicrobial Activity
In vitro studies demonstrated that related compounds exhibit antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed to determine efficacy against various strains:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 7'-methyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] | Staphylococcus aureus | < 125 |
| 7'-methyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] | Escherichia coli | < 150 |
These findings suggest that the compound could be effective against resistant bacterial strains due to its unique structural features that enhance membrane permeability and disrupt cellular functions .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, the compound was tested alongside known PARP inhibitors such as Olaparib. The study demonstrated that the new derivatives exhibited superior potency with lower IC50 values compared to existing treatments. This suggests that this compound could represent a promising alternative in cancer therapy targeting DNA repair pathways .
Case Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial properties of related alkaloids. The study revealed that compounds similar to 7'-methyl-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline] effectively inhibited the growth of multiple bacterial strains. The research emphasized the importance of structural modifications in enhancing antimicrobial activity and suggested further exploration into their therapeutic applications .
Q & A
Q. How can researchers validate the reproducibility of synthetic protocols across different laboratories?
- Methodological Answer :
- Interlab Studies : Share detailed SOPs with collaborators, including exact molar ratios (e.g., 1.2 eq. methylating agent) and reaction monitoring intervals (e.g., TLC every 30 min) .
- Round-Robin Testing : Compare yields, purity, and spectral data across three independent labs to identify critical control points .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
